3-Cyclopropylidenebutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylidenebutan-2-one is an organic compound characterized by a cyclopropylidene group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidenebutan-2-one typically involves the reaction of cyclopropylidene intermediates with butan-2-one precursors. One common method includes the use of α,β-unsaturated ketones containing cyclopropane rings, which undergo condensation reactions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropylidenebutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyclopropylidene group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylidenebutan-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cyclopropylidenebutan-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are ongoing, focusing on its reactivity and interaction with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: Shares the cyclopropyl group but lacks the butan-2-one backbone.
Butan-2-one: Similar backbone but lacks the cyclopropylidene group.
Cyclopropylidenemethane: Contains the cyclopropylidene group but with a different backbone
Uniqueness: 3-Cyclopropylidenebutan-2-one is unique due to its combination of the cyclopropylidene group and butan-2-one backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H10O |
---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
3-cyclopropylidenebutan-2-one |
InChI |
InChI=1S/C7H10O/c1-5(6(2)8)7-3-4-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
IWMLUIAPWZXOLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.